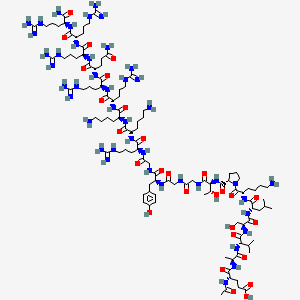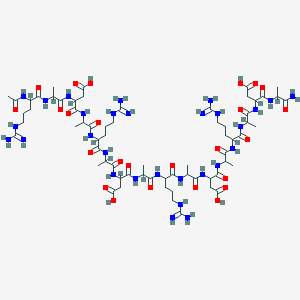
Orexin B, human TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Orexin B, human (TFA) is an endogenous agonist at Orexin receptor with Kis of 420 and 36 nM for OX1 and OX2, respectively.
Wissenschaftliche Forschungsanwendungen
The Role of Orexin B in Sleep and Wakefulness
Orexin B, a neuropeptide produced in the hypothalamus, plays a significant role in the regulation of sleep and wakefulness. The orexin system, consisting of orexin A and B, influences arousal and is necessary for normal wakefulness. The dysfunction or absence of orexin-producing neurons is linked to narcolepsy, characterized by excessive daytime sleepiness and cataplexy. This has driven research into developing orexin receptor antagonists as novel therapies for insomnia, with several compounds in advanced clinical trials showing promise in promoting sleep without many side effects of current medications (Scammell & Winrow, 2011) (Mieda & Sakurai, 2013).
Orexin B in Energy Homeostasis and Obesity
Research has shown that orexin B is implicated in energy homeostasis and obesity. Genetic ablation of orexin neurons in mice results in narcolepsy, hypophagia, and obesity, indicating that orexin-containing neurons are crucial in regulating vigilance states and energy homeostasis. This evidence suggests a potential therapeutic avenue for addressing obesity and metabolic disorders (Hara et al., 2001).
Orexin B in Neurodegenerative and Inflammatory Diseases
Orexin B, along with orexin A, exhibits neuroprotective and immuno-regulatory properties, indicating their therapeutic potential in inflammatory and neurodegenerative diseases like multiple sclerosis, Alzheimer's disease, and others. The anti-inflammatory properties of orexin B could be beneficial in treating these conditions, representing a novel approach to managing neurodegenerative and inflammatory diseases (Couvineau et al., 2019).
Orexin B in Gastrointestinal and Pituitary Function
There is evidence for the expression of orexin B in the human adult adrenals and its involvement in hormonal regulation and energy homeostasis outside the central nervous system. This suggests a broader role for orexin B in physiological processes beyond the brain, potentially affecting metabolic and hormonal balance (Randeva et al., 2001).
Eigenschaften
Produktname |
Orexin B, human TFA |
|---|---|
Molekularformel |
C₁₂₃H₂₁₂N₄₄O₃₅S.C₂HF₃O₂ |
Molekulargewicht |
3013.36 |
Sequenz |
One Letter Code: RSGPPGLQGRLQRLLQASGNHAAGILTM-NH2 |
Synonym |
Human orexin B (TFA) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




